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This technical guide provides a comprehensive overview of the critical role played by the
inactive rhomboid proteins (iRhoms), iRhom1 and iRhomz2, in regulating the substrate
selectivity of the metalloprotease ADAM17. ADAM17, also known as TACE (TNFa-converting
enzyme), is a key sheddase involved in the processing of a wide array of transmembrane
proteins, including growth factors, cytokines, and their receptors. Its dysregulation is implicated
in numerous pathologies, such as cancer and inflammatory diseases.[1] The discovery of
IRhoms as essential cofactors for ADAM17 has revolutionized our understanding of its function
and opened new avenues for therapeutic intervention.[2]

The IRhom-ADAM17 Complex: Maturation,
Trafficking, and Activation

ADAML17 is synthesized as an inactive zymogen and requires interaction with iRhoms in the
endoplasmic reticulum (ER) for its maturation and transport to the cell surface.[3][4] iIRhoms are
seven-transmembrane domain pseudoproteases that, despite lacking catalytic activity, are
indispensable for ADAM17 function.[2] The formation of the iIRhom-ADAM17 complex is a
prerequisite for the exit of ADAM17 from the ER and its subsequent maturation in the Golgi
apparatus, where its prodomain is cleaved by furin-like proteases.[4][5]

At the cell surface, iRhoms remain associated with mature ADAM17 and are crucial for
regulating its shedding activity in response to various stimuli.[5] While the cytoplasmic domain
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of ADAM17 is largely dispensable for its stimulated activity, the cytoplasmic tail of iRhoms,
particularly iRhom2, plays a pivotal role in transducing intracellular signals that lead to ADAM17
activation.[6][7][8] This activation often involves the phosphorylation of the iRhom2 N-terminal
cytoplasmic domain and the subsequent recruitment of 14-3-3 proteins.[6][9]

IRhom-Mediated Substrate Selectivity of ADAM17

A key function of iRhoms is to confer substrate selectivity to ADAM17. While some substrates
can be cleaved by ADAM17 when it is in a complex with either iRhom1 or iRhom2, a significant
number of substrates are exclusively or preferentially processed when ADAM17 is associated
with iRhom2.[2][10][11] This differential regulation is critical for the tissue-specific and context-
dependent functions of ADAM17.

Quantitative Data on Substrate Selectivity

Precise quantitative data on the binding affinities and catalytic efficiencies of the iRhom-
ADAM17 complex for its various substrates are still emerging. However, extensive qualitative
and semi-quantitative studies have elucidated the differential requirements for iRhom1 and
IRhom2 in the shedding of numerous ADAM17 substrates. The following table summarizes the
current understanding of this substrate selectivity.
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iRhoml-dependent

iRhom2-dependent

Substrate . . Key References
Shedding Shedding
EGFR Ligands
Transforming Growth
Yes Yes [10][11]
Factor a (TGFa)
Amphiregulin (AREG) No/Strongly Reduced Yes [12]
Heparin-binding EGF-
like growth factor (HB-  No/Strongly Reduced Yes [81[12]
EGF)
Epiregulin (EREG) No/Strongly Reduced Yes [10][13]
) Not significantly Not significantly
Betacellulin (BTC) [11]
affected affected
Cytokines and
Receptors
Tumor Necrosis Yes (cell-type Yes (essential in o12]
Factor o (TNFa) dependent) myeloid cells)
Interleukin-6 Receptor
Yes Yes [2]
(IL-6R)
Other Substrates
Kit Ligand 2 (KL2) No/Strongly Reduced Yes [1][8]
Eph receptor B4
No/Strongly Reduced Yes [11]
(EphB4)
Tie2 No/Strongly Reduced Yes [11]
CD62L (L-selectin) Not affected Not affected [11]
Intercellular Adhesion
Not affected Not affected [11][12]

Molecule-1 (ICAM-1)

Molecular Determinants of Substrate Selectivity
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Several domains of iRhoms have been identified as crucial for determining ADAM17's
substrate preference.

e N-terminal Cytoplasmic Domain: The cytoplasmic tail of iRhom2 is essential for the
stimulated shedding of a subset of ADAM17 substrates.[8][11] Deletion of this domain
abrogates the release of substrates like Kit Ligand 2, even though mature ADAM17 is
present at the cell surface.[8] This domain integrates intracellular signals, often through
phosphorylation, to regulate ADAM17 activity.[6][9]

e Transmembrane Domains (TMDs): The TMDs of both iRhoms and ADAML17 are critical for
their interaction and for substrate recognition. Specifically, the first transmembrane domain
(TMD1) of iRhom2 is a key interaction site with the TMD of ADAM17.[10][13] Furthermore,
the seventh transmembrane domain (TMD7) of iRhoms has been shown to play a significant
role in substrate selectivity, potentially by directly interacting with the substrate's
transmembrane or juxtamembrane region.[10][13]

e iRhom Homology Domain (IRHD): The large extracellular loop between TMD1 and TMD2,
known as the iRhom Homology Domain (IRHD), is also implicated in substrate selectivity.[2]
This domain may contribute to the proper positioning of the substrate for cleavage by the
catalytic domain of ADAM17.

Signaling Pathways and Experimental Workflows

The intricate regulation of ADAM17 by iRhoms involves complex signaling cascades and
requires specialized experimental approaches for its investigation.

Signaling Pathway Diagram

The following diagram illustrates the general signaling pathway leading to iRhom2-dependent
ADAML17 activation and substrate shedding.
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iIRhom2-mediated ADAML17 activation pathway.

Experimental Workflow Diagram

This diagram outlines a typical experimental workflow to investigate the role of iRhoms in
ADAML17 substrate shedding.
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Workflow for studying iRhom-dependent shedding.
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Logical Relationship of iRhom Domains

The following diagram illustrates the functional relationships of the key domains of iRhom2 in
regulating ADAM17.
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Functional domains of iRhom2.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of
iIRhoms in ADAM17 substrate selection.

Co-immunoprecipitation (Co-IP) of the iRhom-ADAM17
Complex

This protocol is used to verify the physical interaction between iRhoms and ADAM17 in a
cellular context.

Materials:

» Cells expressing tagged versions of iRhom (e.g., HA-tag) and ADAM17.
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e Lysis buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 1% Triton X-100, 1 mM EDTA)
supplemented with protease inhibitors.

e Antibody against the tag on iRhom (e.g., anti-HA antibody).

e Protein A/G agarose beads.

e Wash buffer (e.g., Lysis buffer with 0.1% Triton X-100).

o SDS-PAGE sample buffer.

» Antibodies for Western blotting (anti-ADAM17 and anti-HA).

Protocol:

o Culture cells to ~90% confluency in a 10 cm dish.

o Wash cells twice with ice-cold PBS.

» Lyse the cells by adding 1 ml of ice-cold lysis buffer and incubating on ice for 30 minutes with
occasional vortexing.

o Scrape the cells and transfer the lysate to a microcentrifuge tube.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

o Transfer the supernatant (cleared lysate) to a new tube. Reserve a small aliquot as the
"input” control.

e Add 1-2 ug of the anti-HA antibody to the cleared lysate and incubate for 2-4 hours at 4°C
with gentle rotation.

o Add 30 pl of a 50% slurry of Protein A/G agarose beads and incubate for another 1-2 hours
at 4°C.

o Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

o Discard the supernatant and wash the beads 3-5 times with 1 ml of ice-cold wash buffer.
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 After the final wash, remove all supernatant and resuspend the beads in 30 pl of 2x SDS-
PAGE sample buffer.

» Boil the samples for 5 minutes to elute the proteins.

e Analyze the eluate and the input control by SDS-PAGE and Western blotting using
antibodies against ADAM17 and the HA-tag.

Cell-Surface Biotinylation

This method is used to determine the amount of mature ADAM17 present on the cell surface,
which is dependent on iRhom-mediated trafficking.[1][12]

Materials:

e Cells grown in 6-well plates.

o DPBS with Ca++/Mg++.

e Sulfo-NHS-LC-Biotin (1 mg/ml in ice-cold DPBS).
e Quenching solution (100 mM Glycine in DPBS).
e Lysis buffer (as in Co-IP).

o NeutrAvidin agarose resin.

o SDS-PAGE sample buffer.

e Antibodies for Western blotting (anti-ADAM17).
Protocol:

e Grow cells to ~80% confluency.

e Place the plate on ice and wash the cells twice with ice-cold DPBS.

 Incubate the cells with 1 mg/ml of Sulfo-NHS-LC-Biotin for 30 minutes at 4°C with gentle
rocking.
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» Remove the biotin solution and quench the reaction by adding the quenching solution and
incubating for 10 minutes at 4°C.

e Wash the cells twice with ice-cold PBS.
e Lyse the cells as described in the Co-IP protocol.

 Incubate the cleared cell lysate with NeutrAvidin agarose resin overnight at 4°C with gentle
rotation to pull down biotinylated (cell-surface) proteins.

e Wash the resin 3-5 times with ice-cold wash buffer.
o Elute the bound proteins by boiling in SDS-PAGE sample buffer.

e Analyze the eluate by SDS-PAGE and Western blotting for ADAM17.

Ectodomain Shedding Assay

This assay quantifies the shedding of a specific ADAM17 substrate from the cell surface,
allowing for the comparison of shedding in the presence of different iRhoms or in response to
stimuli.[1]

Materials:

e Mouse embryonic fibroblasts (mEFs) from wild-type, iRhom1/2 double knockout (DKO), or
other relevant genetic backgrounds.

o Expression vector for an alkaline phosphatase (AP)-tagged ADAM17 substrate (e.g., AP-
TGFa or AP-KL2).

o Expression vectors for wild-type or mutant iRhoms.

» Transfection reagent.

e Serum-free medium (e.g., Opti-MEM).

o Stimulant (e.g., Phorbol 12-myristate 13-acetate, PMA, at 25 ng/ml).

e AP substrate solution (e.g., 4-nitrophenyl phosphate).
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o 96-well plate reader.

Protocol:

e Seed mEFs in 12-well plates and grow to ~80% confluency.

o Co-transfect the cells with the AP-tagged substrate and the desired iRhom construct.
e The following day, wash the cells with serum-free medium.

e Add fresh serum-free medium with or without the stimulant (PMA).
 Incubate for 1 hour at 37°C.

o Collect the supernatant.

e Lyse the cells in a buffer compatible with AP activity.

» Transfer aliquots of the supernatant and cell lysate to a 96-well plate.

o Add the AP substrate solution to each well and incubate at room temperature.
o Measure the absorbance at 405 nm to determine AP activity.

» Calculate the percentage of shedding as: (AP activity in supernatant) / (AP activity in
supernatant + AP activity in cell lysate) x 100.

Implications for Drug Development

The discovery of iRhoms as key regulators of ADAM17 has profound implications for
therapeutic strategies. Instead of targeting the catalytic site of ADAM17, which is shared by
other metalloproteases and can lead to off-target effects, it is now conceivable to develop drugs
that specifically disrupt the iRhom-ADAM17 interaction or modulate the signaling pathways that
control iRhom function.[2] This approach offers the potential for more selective inhibition of
ADAM17 activity in specific pathological contexts, such as targeting iRhom2 to block
inflammatory processes without affecting the homeostatic functions of ADAM17 mediated by
iIRhom1.
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Conclusion

iIRhoms have emerged as central players in the regulation of ADAM17, governing its
maturation, trafficking, and, most critically, its substrate selectivity. The differential roles of
iIRhom1 and iRhom2 allow for a sophisticated, context-dependent control of ADAM17-mediated
shedding. A deeper understanding of the molecular mechanisms underlying iRhom-ADAM17-
substrate interactions, supported by the experimental approaches outlined in this guide, will be
crucial for the development of novel and highly specific therapies for a range of diseases driven
by dysregulated ADAML17 activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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